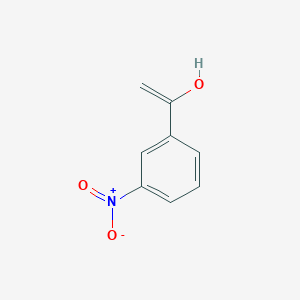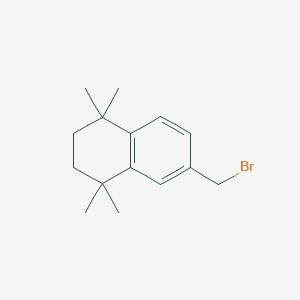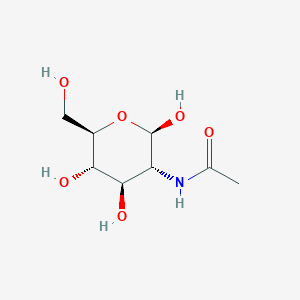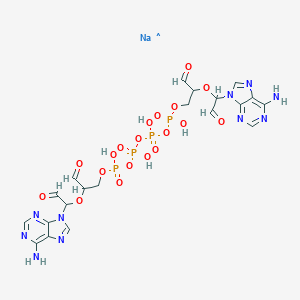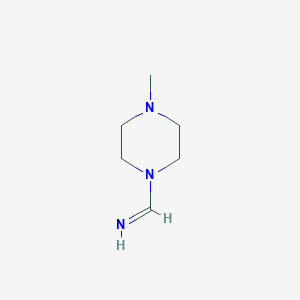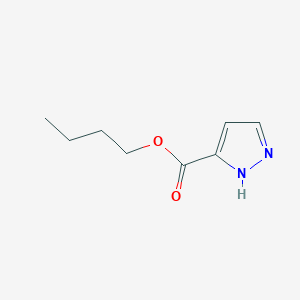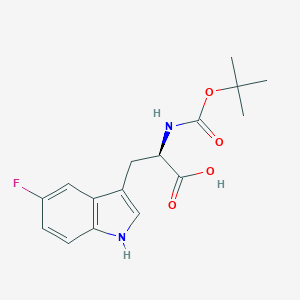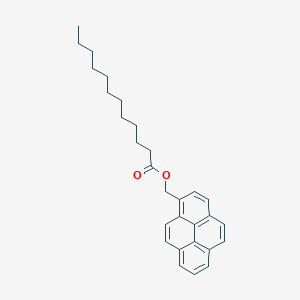
Pyrenemethyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrenemethyl laurate, also known as PMAL, is a fluorescent fatty acid analog that has been widely used in scientific research. It is a long-chain fatty acid derivative that has a pyrene group attached to the methyl end of the molecule. PMAL has been used as a tool to study lipid metabolism and transport, as well as for the visualization of lipid droplets in cells.
Mécanisme D'action
Pyrenemethyl laurate works by incorporating into the fatty acid pool of cells and being transported to lipid droplets. Once at the lipid droplet, Pyrenemethyl laurate is incorporated into the lipid monolayer and becomes fluorescent. The fluorescence of Pyrenemethyl laurate allows for the visualization of lipid droplets in live cells.
Effets Biochimiques Et Physiologiques
Pyrenemethyl laurate does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that has been widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrenemethyl laurate is its ability to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate is also non-toxic and does not have any known biochemical or physiological effects on cells or organisms. One limitation of using Pyrenemethyl laurate is that it is a synthetic compound and may not accurately reflect the behavior of natural fatty acids in cells.
Orientations Futures
There are several future directions for the use of Pyrenemethyl laurate in scientific research. One direction is the development of new fluorescent probes based on Pyrenemethyl laurate that can be used to study other aspects of lipid metabolism and transport. Another direction is the use of Pyrenemethyl laurate in combination with other fluorescent probes to study the dynamics of lipid droplets in live cells. Additionally, Pyrenemethyl laurate could be used to study the effects of drugs or other compounds on lipid metabolism and transport in cells.
Méthodes De Synthèse
The synthesis of Pyrenemethyl laurate involves the reaction of pyrene carboxylic acid with methyl laurate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields Pyrenemethyl laurate as a yellowish solid.
Applications De Recherche Scientifique
Pyrenemethyl laurate has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study the dynamics of lipid droplets in cells. Pyrenemethyl laurate has been shown to selectively accumulate in lipid droplets, making it a useful tool for studying the regulation of lipid metabolism and transport. Pyrenemethyl laurate has also been used to study the uptake and transport of fatty acids in cells, as well as for the visualization of lipid droplets in live cells.
Propriétés
Numéro CAS |
124252-59-1 |
|---|---|
Nom du produit |
Pyrenemethyl laurate |
Formule moléculaire |
C29H34O2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
pyren-1-ylmethyl dodecanoate |
InChI |
InChI=1S/C29H34O2/c1-2-3-4-5-6-7-8-9-10-14-27(30)31-21-25-18-17-24-16-15-22-12-11-13-23-19-20-26(25)29(24)28(22)23/h11-13,15-20H,2-10,14,21H2,1H3 |
Clé InChI |
QVQHBTBYPGOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Autres numéros CAS |
124252-59-1 |
Synonymes |
PMLes pyrene-methyl lauryl ester pyrenemethyl laurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



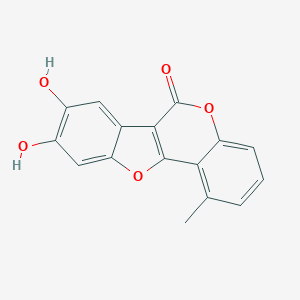
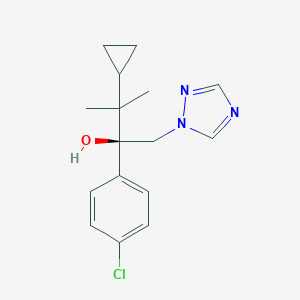
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
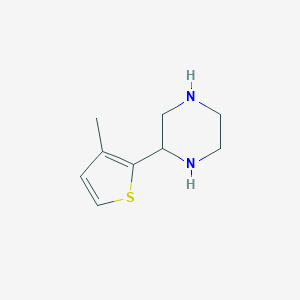
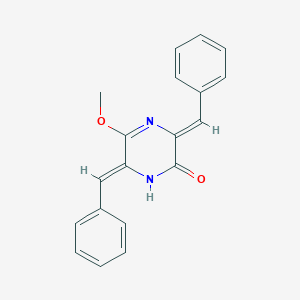
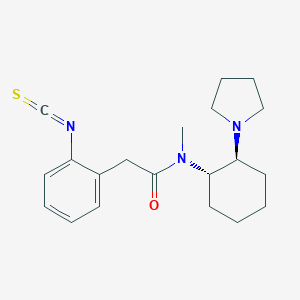
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
